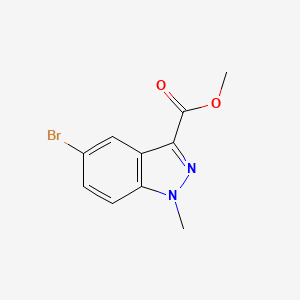![molecular formula C8H12O2 B1430979 7-Oxaspiro[3.5]nonan-1-one CAS No. 1473422-93-3](/img/structure/B1430979.png)
7-Oxaspiro[3.5]nonan-1-one
Descripción general
Descripción
7-Oxaspiro[3.5]nonan-1-one is a bicyclic organic compound characterized by a spirocyclic lactone structure. This compound has garnered attention due to its potential biological activity and applications in various fields. Its molecular formula is C₈H₁₂O₂, and it has a molecular weight of 140.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an electrophilic carbonyl group, leading to the formation of the spirocyclic lactone. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound . The production process is optimized to ensure high purity and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxaspiro[3.5]nonan-1-one undergoes various chemical reactions, primarily due to the inherent ring strain associated with the β-lactone moiety and the presence of an electrophilic carbonyl group. These reactions include:
Ring-Opening Reactions: The strained ring structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The carbonyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can yield amide derivatives, while reactions with alcohols can produce ester derivatives.
Aplicaciones Científicas De Investigación
7-Oxaspiro[3.5]nonan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 7-Oxaspiro[3.5]nonan-1-one involves its interaction with molecular targets through its electrophilic carbonyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The specific pathways and molecular targets involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxaspiro[3.5]nonan-2-one: Another spirocyclic compound with a similar structure but differing in the position of the carbonyl group.
2-Oxa-6-azaspiro[3.3]heptane: A spirocyclic oxetane with applications in medicinal chemistry.
Uniqueness
7-Oxaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic lactone structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various ring-opening and substitution reactions makes it a versatile compound in synthetic chemistry and drug development.
Propiedades
IUPAC Name |
7-oxaspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-1-2-8(7)3-5-10-6-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIZAYLNFPEFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1473422-93-3 | |
| Record name | 7-oxaspiro[3.5]nonan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1430901.png)
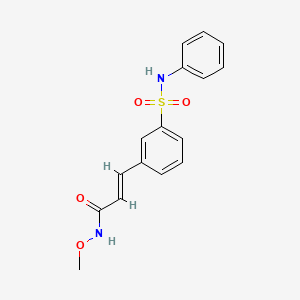
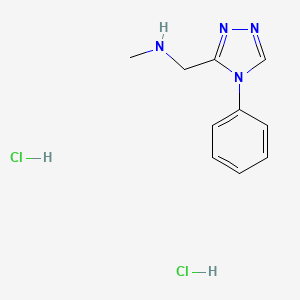
![N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1430904.png)
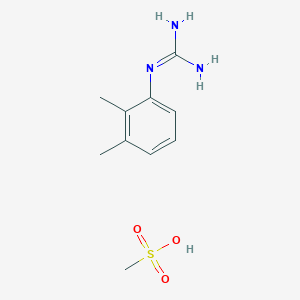
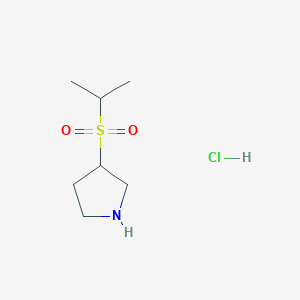
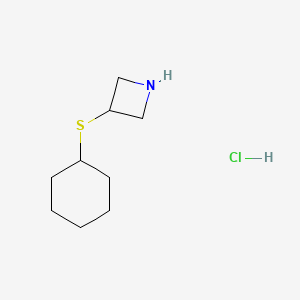
![4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B1430910.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1430912.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B1430913.png)
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1430914.png)
